molecular formula C23H21NO6S B14088654 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14088654
M. Wt: 439.5 g/mol
InChI Key: PQIFEDJTIOHOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-ethoxyphenyl group: This step often involves a substitution reaction where the ethoxyphenyl group is introduced via a nucleophilic aromatic substitution.

    Attachment of the 1,1-dioxidotetrahydrothiophen-3-yl group: This can be done through a sulfonation reaction followed by a cyclization to form the tetrahydrothiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups in the chromeno[2,3-c]pyrrole core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The presence of the 4-ethoxyphenyl group in 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from similar compounds. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it unique in its class.

Properties

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-1-(4-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H21NO6S/c1-2-29-16-9-7-14(8-10-16)20-19-21(25)17-5-3-4-6-18(17)30-22(19)23(26)24(20)15-11-12-31(27,28)13-15/h3-10,15,20H,2,11-13H2,1H3

InChI Key

PQIFEDJTIOHOTE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4CCS(=O)(=O)C4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.